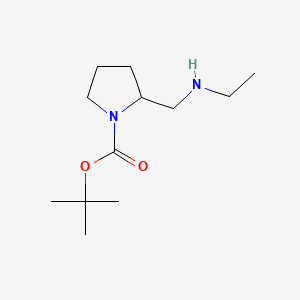

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

説明

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (CAS: 1009075-40-4, molecular formula: C₁₂H₂₄N₂O₂) is a pyrrolidine-based compound featuring a tert-butyl carbamate group and an ethylamino side chain. This compound is specifically noted as the (R)-enantiomer in commercial listings . It serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules due to its chiral center and functional versatility. The ethylamino group enhances nucleophilicity, enabling participation in alkylation or condensation reactions, while the tert-butyloxycarbonyl (Boc) group provides steric protection and facilitates deprotection in multi-step syntheses .

特性

IUPAC Name |

tert-butyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMARTBPQCEJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693569 | |

| Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-02-9 | |

| Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reductive Amination of tert-Butyl 2-Formylpyrrolidine-1-carboxylate

The most widely reported method involves reductive amination of tert-butyl 2-formylpyrrolidine-1-carboxylate with ethylamine. This approach ensures high enantiomeric purity when starting from chirally resolved intermediates.

Reaction Conditions:

-

Substrate: tert-Butyl 2-formylpyrrolidine-1-carboxylate (1.0 equiv)

-

Amine Source: Ethylamine (1.2–2.0 equiv)

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)

-

Solvent: Methanol or ethanol

-

Temperature: 0–25°C

-

Reaction Time: 12–24 hours

Mechanistic Insights:

The aldehyde group undergoes nucleophilic attack by ethylamine, forming an imine intermediate. Subsequent reduction by NaBH3CN yields the secondary amine. The tert-butyloxycarbonyl (Boc) group remains intact under these mild conditions, avoiding undesired deprotection.

Yield Optimization:

-

Excess ethylamine drives the reaction to completion.

-

Acidic additives (e.g., acetic acid) protonate the imine, enhancing reducibility.

Nucleophilic Substitution on tert-Butyl 2-(Halomethyl)pyrrolidine-1-carboxylate

An alternative route employs halogenated intermediates, enabling nucleophilic displacement by ethylamine.

Procedure:

-

Halogenation: tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is treated with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to generate the corresponding chloromethyl or bromomethyl derivative.

-

Amination: The halide reacts with ethylamine (2.0 equiv) in tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours.

Advantages:

-

Suitable for large-scale production due to straightforward purification.

-

No reducing agents required, simplifying waste management.

Limitations:

-

Potential racemization at the 2-position if chiral centers are present.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Approaches

Chiral tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is synthesized via Evans oxazolidinone auxiliaries. The auxiliary directs asymmetric induction during the alkylation step, ensuring >98% enantiomeric excess (ee).

Key Steps:

-

Auxiliary Attachment: (R)-4-Benzyl-2-oxazolidinone is coupled to pyrrolidine-1-carboxylic acid.

-

Alkylation: Ethylamine-derived electrophiles are introduced at the 2-position.

-

Auxiliary Removal: Hydrolysis under basic conditions yields the free amine, followed by Boc protection.

Organocatalytic Enantioselective Amination

Recent advances employ proline-derived catalysts for direct asymmetric amination. For example:

-

Catalyst: (S)-Proline (10 mol%)

-

Substrate: tert-Butyl 2-formylpyrrolidine-1-carboxylate

-

Amine Source: Ethylamine hydrochloride

-

Solvent: Dichloromethane

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize throughput and reproducibility using continuous flow reactors:

| Parameter | Value |

|---|---|

| Reactor Type | Plug-flow microreactor |

| Residence Time | 30 minutes |

| Temperature | 25°C |

| Pressure | 1.5 bar |

| Annual Capacity | 10–50 metric tons |

Benefits:

Crystallization-Induced Dynamic Resolution (CIDR)

For racemic mixtures, CIDR enhances enantiopurity:

-

Racemate Formation: Synthesize this compound as a racemate.

-

Seeding: Introduce chiral seeds to induce preferential crystallization of the desired enantiomer.

Purification and Characterization

Chromatographic Methods

Spectroscopic Characterization

-

1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.50–2.70 (m, 2H, CH2NH), 3.30–3.50 (m, 4H, pyrrolidine).

-

13C NMR (101 MHz, CDCl3): δ 28.3 (Boc CH3), 53.1 (pyrrolidine C2), 80.1 (Boc C-O), 155.2 (C=O).

-

HRMS (ESI+): m/z calc. for C12H24N2O2 [M+H]+: 229.1911; found: 229.1908.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 78–85 | 99 | High | 120–150 |

| Nucleophilic Substitution | 65–75 | Racemic | Moderate | 90–110 |

| Organocatalysis | 80–88 | 94 | Low | 200–250 |

| Continuous Flow | 82–90 | 99 | High | 100–130 |

Key Observations:

-

Reductive amination and continuous flow methods dominate industrial production due to cost-effectiveness and scalability.

-

Organocatalytic approaches remain limited to niche applications requiring ultrahigh enantiopurity.

化学反応の分析

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups into the molecule.

科学的研究の応用

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as a precursor in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development against conditions such as anxiety and depression.

- Bioactivity Studies : Research indicates that derivatives of this compound exhibit potential antiviral, antibacterial, and anticancer activities. For instance, studies have highlighted its role as a cyclin-dependent kinase inhibitor and its interactions with GABA_A receptors, which are crucial for neurotransmission.

- Enzyme Inhibition : Compounds related to the pyrrolidine scaffold have shown promise in inhibiting cholinesterases, which are important targets in treating neurodegenerative diseases like Alzheimer's disease .

Organic Synthesis

- Intermediate in Organic Synthesis : tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is utilized as an intermediate in synthesizing more complex organic molecules. Its versatility makes it valuable in producing fine chemicals and other compounds used in various industrial applications .

- Chiral Auxiliary : The compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for pharmaceutical applications .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of derivatives similar to this compound against SARS-CoV-2. The results indicated that certain derivatives exhibited significant antiviral activity with EC50 values indicating effective inhibition of viral replication while maintaining low cytotoxicity levels .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 4.7 ± 3.0 | 21 ± 11 | 4.5 |

| (R)-enantiomer | 3.6 ± 1.8 | 29 ± 24 | 8.1 |

| (S)-enantiomer | 1.4 ± 0.1 | 18 ± 11 | 12.8 |

This study suggests that structural modifications can enhance the efficacy of pyrrolidine derivatives against viral pathogens.

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition properties of pyrrolidine derivatives, including this compound. The findings revealed that these compounds could inhibit acetylcholinesterase activity effectively, suggesting potential therapeutic applications for cognitive enhancement and neuroprotection .

作用機序

The mechanism of action of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Ethylamino vs. Aminooxy Groups

The ethylamino group in the target compound enhances its utility in forming secondary amines or imine linkages, critical for drug intermediates (e.g., kinase inhibitors) . In contrast, tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate (CAS: 1181561-30-7) contains an aminooxy group, which is highly reactive toward carbonyl compounds, enabling oxime formation for bioconjugation or prodrug strategies .

Halogenated Pyridine Derivatives

Compounds like tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate and its brominated analog () exhibit halogen atoms that facilitate cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). These are pivotal in constructing aryl- or heteroaryl-containing pharmaceuticals, diverging from the target compound’s amine-focused reactivity .

Chirality and Stereochemical Impact

The (R)-enantiomer of the target compound is explicitly marketed , whereas (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate () was used in a Mitsunobu reaction to synthesize a spirocyclic carboxamide, demonstrating enantiomer-specific utility in asymmetric synthesis .

Pyrimidine vs. Pyridine Moieties

The pyrimidine-containing analog () introduces a nitrogen-rich heterocycle, broadening applications in nucleoside analogs or kinase inhibitors. Its ethylamino-pyrimidine group may enhance DNA intercalation or target binding compared to the simpler ethylamino-pyrrolidine scaffold .

生物活性

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, known by its CAS number 1009075-39-1, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 228.33 g/mol

- Structure : The compound features a pyrrolidine ring substituted with an ethylamino group and a tert-butyl ester.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways. The specific interactions of this compound with target enzymes remain to be fully elucidated, but preliminary studies suggest potential inhibition of certain proteases and kinases.

2. Receptor Binding

This compound may interact with various receptors in the central nervous system (CNS). Its structural similarity to known neurotransmitter modulators suggests it could influence neurotransmitter systems, particularly those involving serotonin and dopamine.

The mechanism of action for this compound likely involves:

- Binding Affinity : The compound's ability to bind to specific receptors or enzymes, modulating their activity.

- Structural Interactions : The presence of the tert-butyl group may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

Research Findings

Recent studies have focused on synthesizing derivatives of pyrrolidine compounds to evaluate their biological activities. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Pyrrolidine Derivative A | Anticonvulsant | |

| Pyrrolidine Derivative B | Enzyme Inhibition | |

| Pyrrolidine Derivative C | Receptor Modulation |

These compounds exhibit varying degrees of biological activity, suggesting that modifications to the pyrrolidine structure can significantly impact efficacy.

Case Studies

- Anticonvulsant Screening : A study evaluated a series of pyrrolidine derivatives for their anticonvulsant effects using animal models. While this compound was not directly tested, related compounds showed promising results in reducing seizure frequency and severity.

- Receptor Binding Studies : Another investigation assessed the binding affinity of similar compounds to serotonin receptors. These studies indicated that modifications in the side chains could enhance receptor selectivity and potency.

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and tert-butyl carbamate (δ 1.4 ppm). Chiral centers (e.g., (S)-configuration) are confirmed via splitting patterns and coupling constants .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) verifies molecular integrity, with deviations <2 ppm indicating purity .

- IR : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups .

How can stereochemical integrity be preserved during synthesis?

Advanced Research Question

Chiral auxiliaries (e.g., (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) and enantioselective catalysts (e.g., Mitsunobu reagents) minimize racemization . Monitoring optical rotation ([α]²⁵D values, e.g., −55.0° for (S)-isomers) and chiral HPLC (e.g., Chiralpak columns) ensures enantiopurity . Silyl protecting groups (e.g., TBS) stabilize reactive intermediates during multi-step syntheses .

What strategies address low yields in amine coupling reactions?

Advanced Research Question

- Reagent Optimization : Use coupling agents like HATU or EDC/HOBt for sterically hindered amines.

- Solvent Choice : Polar aprotic solvents (THF, DMF) enhance nucleophilicity.

- Temperature Control : Elevated temperatures (70°C) accelerate sluggish reactions but may degrade heat-sensitive intermediates .

- In-Situ Monitoring : LC-MS tracks reaction progress and identifies side products (e.g., dimerization) .

How do tert-butyl carbamate protecting groups influence reactivity?

Advanced Research Question

The tert-butyloxycarbonyl (Boc) group stabilizes amines against nucleophilic attack and oxidation. Deprotection under acidic conditions (e.g., TFA/DCM) regenerates free amines without pyrrolidine ring scission . Comparative studies with alternative groups (e.g., Fmoc) reveal Boc’s superior stability in basic media .

What role does this compound play in medicinal chemistry applications?

Advanced Research Question

It serves as a precursor for bioactive spirocyclic and heterocyclic scaffolds. For example, Mitsunobu reactions with hydroxyl-bearing partners yield hybrids for kinase inhibitors or antiviral agents . Structural analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) demonstrate antitumor activity via protein kinase modulation .

How should researchers resolve contradictions between spectroscopic data and expected structures?

Advanced Research Question

- HRMS vs. NMR : Discrepancies in molecular ion peaks may indicate residual solvents (e.g., EtOAc adducts). Re-purify and reanalyze.

- Stereochemical Mismatches : Verify chiral column conditions or use NOE experiments to confirm spatial arrangements .

- IR Absence of Bands : Check for deuterated solvent interference (e.g., D₂O in N-H stretches) .

What advanced methods improve reaction scalability for multi-gram syntheses?

Advanced Research Question

- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic reactions.

- Microwave Assistance : Reduces reaction times (e.g., 1 hour vs. overnight) for coupling steps .

- Catalytic Recycling : Immobilized catalysts (e.g., polymer-bound DIPEA) reduce waste .

How can computational tools aid in predicting reactivity and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。